Methyl 1,4-dichlorophthalazine-6-carboxylate

Description

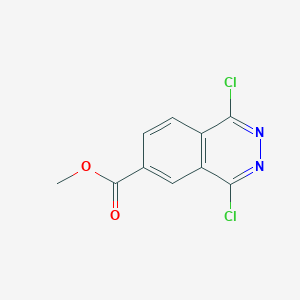

Methyl 1,4-dichlorophthalazine-6-carboxylate is a heterocyclic compound featuring a phthalazine backbone substituted with two chlorine atoms at positions 1 and 4 and a methyl ester group at position 6. The methyl ester group enhances polarity, influencing solubility and reactivity compared to non-esterified analogs. indicates it was previously available commercially but is now discontinued, implying specialized or niche applications .

Properties

Molecular Formula |

C10H6Cl2N2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

methyl 1,4-dichlorophthalazine-6-carboxylate |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)9(12)14-13-8(6)11/h2-4H,1H3 |

InChI Key |

LWQVWDBUXDCDOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NN=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,4-Dichlorophthalazine

1,4-Dichlorophthalazine is typically prepared via chlorination of phthalazinone derivatives. For example, cyclization of o-substituted benzoic acid derivatives with hydrazine hydrate yields phthalazinones, which are subsequently treated with phosphorus oxychloride (POCl₃) to introduce chlorine atoms. The reaction proceeds under reflux conditions, with POCl₃ acting as both a solvent and chlorinating agent:

Carboxylation and Esterification

The introduction of the carboxylate group at position 6 is achieved through nucleophilic substitution. In a representative procedure, 1,4-dichlorophthalazine reacts with methyl glycolate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at room temperature, selectively substituting the chlorine at position 6:

This method reports a yield of 79% after purification by silica gel chromatography.

Cyclocondensation of Phthalic Anhydride Derivatives

An alternative route involves constructing the phthalazine core from simpler precursors. Phthalic anhydride serves as a starting material, undergoing cyclocondensation with hydrazine hydrate to form phthalhydrazide, which is subsequently chlorinated and esterified.

Formation of Phthalhydrazide

Phthalic anhydride reacts with excess hydrazine hydrate in acetic acid under reflux to yield phthalhydrazide:

Chlorination and Esterification

The phthalhydrazide intermediate is treated with POCl₃ to introduce chlorine atoms, followed by esterification with methanol in the presence of sulfuric acid. Critical to this step is controlling the reaction temperature to avoid over-chlorination:

This method achieves an overall yield of 65–70%.

Metal-Catalyzed Cross-Coupling Reactions

Recent advances utilize transition-metal catalysts to introduce substituents regioselectively. Palladium (Pd) and copper (Cu) complexes facilitate Suzuki-Miyaura and Ullmann-type couplings, respectively.

Suzuki-Miyaura Coupling

A patented method employs Pd(PPh₃)₄ to couple 1,4-dichlorophthalazine with a boronic ester derivative of methyl carboxylate. The reaction proceeds in tetrahydrofuran (THF) at 80°C, achieving 72% yield:

Ullmann Coupling

Copper(I) iodide catalyzes the coupling of 1,4-dichlorophthalazine with methyl 6-hydroxyphthalazinecarboxylate in the presence of cesium carbonate (Cs₂CO₃). This method, however, suffers from lower yields (55%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the aforementioned methods:

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 1,4-Dichlorophthalazine | NaH, DMF | 79 | 95 |

| Cyclocondensation | Phthalic anhydride | POCl₃, H₂SO₄ | 65–70 | 90 |

| Suzuki-Miyaura Coupling | Boronic ester | Pd(PPh₃)₄, THF | 72 | 98 |

| Ullmann Coupling | 6-Hydroxy derivative | CuI, Cs₂CO₃ | 55 | 85 |

Key Observations:

-

Nucleophilic substitution offers the best balance of yield and simplicity.

-

Cyclocondensation is cost-effective but requires stringent temperature control.

-

Metal-catalyzed methods provide high regioselectivity but involve expensive catalysts.

Challenges and Optimization Strategies

Regioselectivity Issues

The presence of two chlorine atoms on the phthalazine ring often leads to competing substitutions. Employing bulky bases like lithium hexamethyldisilazide (LiHMDS) in DMF improves selectivity for the 6-position.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dichlorophthalazine-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research has identified methyl 1,4-dichlorophthalazine-6-carboxylate as a potential anticancer agent. In vitro studies have demonstrated that derivatives of phthalazine compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, several derivatives showed over 90% growth inhibition against leukemia, non-small cell lung cancer, and melanoma cell lines . The compound's structure allows it to interact effectively with biological targets, leading to significant cytotoxicity.

Synthesis Pathways

This compound can be synthesized through various chemical reactions, including:

- Suzuki-Miyaura Coupling : This method has been employed to create diverse phthalazine derivatives by coupling halides with boronic acids .

- Hydrazine Derivatives : Reactions involving hydrazine derivatives have also been utilized to synthesize this compound and its analogs .

These synthetic pathways are crucial for producing the compound efficiently and exploring its derivatives for enhanced biological activity.

Binding Affinity Studies

Studies have focused on the binding affinities of this compound to various enzymes and receptors. Understanding these interactions is vital for assessing the compound's therapeutic efficacy and safety profile. The compound has demonstrated potential interactions with:

- Enzymatic Targets : Investigations into its binding properties suggest it may inhibit specific enzymes involved in cancer progression.

- Receptor Binding : The compound's ability to bind to various receptors indicates its potential role in modulating signaling pathways relevant to cancer biology.

Mechanism of Action

The mechanism of action of methyl 1,4-dichlorophthalazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with Methyl 1,4-dichlorophthalazine-6-carboxylate, differing primarily in substituents or core heterocycles:

1,4-Dichloro-6-methylphthalazine (CAS 345903-80-2)

- Structure : Phthalazine with chlorine at positions 1 and 4 and a methyl group at position 6.

- Similarity Score : 0.81 () .

Methyl 6-Oxo-1,6-dihydropyridazine-4-carboxylate (CAS 1292369-21-1)

- Structure : Pyridazine ring with a ketone at position 6 and a methyl ester at position 3.

- Key Differences : Pyridazine core instead of phthalazine; presence of a ketone alters electronic properties.

- Similarity Score : 0.76 () .

6-Chloro-4-methylpyridazin-3(2H)-one (CAS 1834-27-1)

- Structure: Pyridazinone with chlorine at position 6 and methyl at position 4.

- Key Differences: Smaller heterocycle (pyridazinone vs. phthalazine) and absence of ester functionality.

- Similarity Score : 0.64 () .

1-Chloro-4-(p-tolyl)phthalazine (CAS 76972-35-5)

Physical and Chemical Properties

While direct data for this compound are sparse, analogs provide insights:

Melting Points

- Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15): Decomposes at 310–311°C () .

- Methyl 6-Chloro-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 16): Decomposes at 303–304°C () .

These high decomposition temperatures suggest thermal stability in ester-containing heterocycles, a trait likely shared by this compound.

Spectroscopic Data

Biological Activity

Methyl 1,4-dichlorophthalazine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the phthalazine family, characterized by its unique bicyclic structure that includes a phthalazine core. The synthesis of this compound typically involves multi-step reactions, including halogenation and esterification processes. For instance, it can be derived from 1,4-dichlorophthalazine through reactions with methylating agents under specific conditions to yield the carboxylate derivative .

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, primarily focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of phthalazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For this compound:

- Cytotoxicity : In vitro assays have shown that this compound exhibits broad-spectrum cytotoxic activity against multiple cancer types, including leukemia and melanoma. It has been reported to induce cell cycle arrest and apoptosis in sensitive cell lines, with growth inhibition values (GI50) ranging from 0.15 to 8.41 µM across different assays .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has shown potential as an inhibitor of VEGFR-2 tyrosine kinase activity, which is crucial for tumor angiogenesis .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for its antimicrobial efficacy:

- Antibacterial Properties : Preliminary studies indicate that this compound demonstrates antibacterial activity against various strains of bacteria. For example, it has shown effectiveness against E. coli with a minimum inhibitory concentration (MIC) reported at 50 mg/mL .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | GI50/MIC Value | Mechanism |

|---|---|---|---|

| Antitumor | Various Cancer Lines | 0.15 - 8.41 µM | VEGFR-2 inhibition, apoptosis induction |

| Antimicrobial | E. coli | 50 mg/mL | Bacterial growth inhibition |

Case Studies and Research Findings

Several case studies have highlighted the promising biological activities of this compound:

- Anticancer Studies : A study involving a series of phthalazine derivatives demonstrated that those with similar structural features to this compound exhibited significant antiproliferative effects across a broad panel of cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Antimicrobial Investigations : Research focusing on the antibacterial properties of phthalazine derivatives revealed that certain modifications could enhance their efficacy against resistant bacterial strains. This compound was among the compounds tested for such properties .

Q & A

Q. What are the standard synthetic routes for Methyl 1,4-dichlorophthalazine-6-carboxylate, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification or substitution of precursor compounds. For example, analogous routes for structurally similar esters (e.g., Methyl 6-chloropyridazine-4-carboxylate) use lithium hydroxide in water/tetrahydrofuran (THF) for hydrolysis, followed by triethylamine and coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide in dichloromethane/ethyl acetate . Critical parameters include inert atmospheres (to prevent oxidation), controlled heating (e.g., reflux), and stoichiometric precision to avoid side reactions. Pre-purification of intermediates via column chromatography is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester functionality.

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with >95% purity thresholds .

- Mass Spectrometry (MS) for molecular weight verification.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify carbonyl (C=O) and chloride (C-Cl) stretches. Cross-reference with PubChem or CAS databases for spectral validation .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or thermal degradation. Avoid prolonged exposure to moisture or acidic/basic environments. Stability tests via accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX or Mercury resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond angles, torsion angles, and packing motifs. Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data or high-resolution datasets . For visualization and intermolecular interaction analysis (e.g., π-π stacking, halogen bonds), employ Mercury’s Materials Module to compare packing patterns across derivatives or identify void spaces . Validate against Cambridge Structural Database (CSD) entries for analogous phthalazine derivatives.

Q. What computational methods are effective in predicting synthetic pathways or reaction mechanisms for this compound?

- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys or Pistachio models) can propose feasible routes by mining reaction databases for similar substrates. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states and energetics for key steps like nucleophilic substitution or esterification. Molecular dynamics simulations assess solvent effects or steric hindrance in multi-step syntheses .

Q. How can researchers address discrepancies in crystallographic data or conflicting spectroscopic results during structure elucidation?

- Methodological Answer : For crystallographic conflicts:

- Re-refine data with SHELXL using alternate restraints or constraints for disordered atoms.

- Validate against Mogul (bond-length/angle databases) to identify outliers .

For spectroscopic conflicts: - Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.

- Cross-check with synthetic intermediates or derivatives (e.g., hydrolyzed carboxylic acid forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.